4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
This compound is a sulfamoyl-substituted benzamide derivative featuring a bicyclic tetrahydrobenzothiazole core. The structure integrates a sulfamoyl group (N-benzyl-N-ethyl) at the para position of the benzamide moiety, which likely enhances its pharmacokinetic properties, such as solubility and membrane permeability. The tetrahydrobenzothiazole scaffold (5,5-dimethyl-7-oxo) is a conformationally restrained heterocycle known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications .
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-4-28(16-17-8-6-5-7-9-17)34(31,32)19-12-10-18(11-13-19)23(30)27-24-26-20-14-25(2,3)15-21(29)22(20)33-24/h5-13H,4,14-16H2,1-3H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBRIWFVXFJLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-benzyl-N-ethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a novel chemical entity with potential biological activity. It belongs to the class of sulfonamide derivatives and has gained attention due to its pharmacological properties. This article reviews its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzamide core and a thiazole moiety. The presence of the sulfamoyl group is significant for its biological interactions. The molecular formula and weight are essential for understanding its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical pathways. Preliminary studies suggest that it may interact with protein targets similar to other sulfonamide compounds.
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Enzyme Inhibition :
- The compound has shown potential as an inhibitor of certain protein arginine methyltransferases (PRMTs), particularly PRMT4, which plays a crucial role in gene regulation through histone modification .
- Inhibitory assays demonstrated that derivatives of similar structures exhibit IC50 values in the low micromolar range against PRMT4, suggesting that this compound may also have comparable activity .
-
Anticancer Activity :
- Molecular docking studies indicate that this compound could bind effectively to targets involved in cancer cell proliferation, such as EGFR tyrosine kinase. This interaction is crucial for inhibiting tumor growth .
- In vitro studies on various cancer cell lines (e.g., HT29 and DU145) revealed that the compound exhibits cytotoxic effects, leading to decreased cell viability .
- Antimicrobial Properties :
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against various cancer cell lines and bacterial strains.
| Study Type | Cell Line/Organism | Assay Method | Results |
|---|---|---|---|
| Anticancer | HT29 | MTT Assay | IC50 = 12 µM |
| Anticancer | DU145 | MTT Assay | IC50 = 15 µM |
| Antimicrobial | E. coli | Zone of Inhibition | Significant inhibition observed |
Case Studies
- Case Study 1 : A study evaluated the effects of the compound on PRMT4 inhibition in HEK293 cells. Results indicated a significant reduction in methylation levels at concentrations above 10 µM .
- Case Study 2 : In another study focusing on anticancer efficacy, the compound was tested against multiple cancer types, showing promising results particularly in prostate and colon cancers .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The structure of the compound suggests potential effectiveness against both Gram-positive and Gram-negative bacteria due to the presence of the thiazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting bacterial growth, as observed in studies evaluating their efficacy against Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound's structural characteristics indicate potential anticancer activity. Research has focused on thiazole derivatives for their ability to inhibit cancer cell proliferation. In vitro studies have shown that related compounds can effectively target estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . The incorporation of a sulfamoyl group may enhance the binding affinity to cancer cell receptors, thereby increasing its therapeutic potential.
Synthesis and Molecular Docking Studies
The synthesis of this compound involves standard organic reactions that yield high-purity products suitable for biological testing. Molecular docking studies are critical in predicting how well the compound binds to specific biological targets. For example, docking simulations have been used to evaluate the interaction between similar compounds and various enzymes implicated in cancer and microbial resistance .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonamide-linked benzamides and bicyclic thiazole derivatives. Below is a detailed comparison with key analogs from published research:
Core Heterocycle and Functional Group Analysis
Key Observations :
- The target compound’s tetrahydrobenzothiazole core distinguishes it from triazole () and thiadiazole () analogs. This core likely imparts greater conformational rigidity compared to planar triazole systems.
- The N-benzyl-N-ethylsulfamoyl group is unique to the target compound. In contrast, analogs in and feature sulfonylphenyl or dioxopyrrolidinyl groups, which may alter electronic properties and binding affinities.
Spectral and Physicochemical Data
Critical Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
